1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol
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Overview
Description
1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C14H12F2O2. This compound is characterized by the presence of a phenyl ring substituted with a difluorophenoxy group and an ethan-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol typically involves the reaction of 2,5-difluorophenol with 4-bromoacetophenone under basic conditions to form the intermediate 1-[4-(2,5-difluorophenoxy)phenyl]ethanone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-[4-(2,5-Difluorophenoxy)phenyl]ethanone.
Reduction: 1-[4-(2,5-Difluorophenoxy)phenylethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group may enhance binding affinity and specificity, while the ethan-1-ol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
- 1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol
- 1-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-ol
- 1-[4-(3,5-Difluorophenoxy)phenyl]ethan-1-ol
Comparison: 1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenoxy group. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical behavior compared to its analogs. The presence of two fluorine atoms in the 2,5-positions may enhance its stability and biological activity.
Biological Activity
1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by a difluorophenoxy group attached to a phenyl ring and an ethanol moiety. Its molecular formula is C15H14F2O, and it features significant lipophilicity due to the aromatic structures, which may influence its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The difluorophenoxy group may modulate the activity of various biomolecules, potentially influencing signaling pathways critical for cellular functions. Further studies are necessary to elucidate the exact molecular targets and pathways involved.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including human gastric cancer (SGC-7901) and hepatoma (HepG2) cells. For instance, compounds similar to this structure have shown IC50 values ranging from 0.10 to 5.05 μM against HepG2 cells, indicating potent activity compared to traditional chemotherapeutics like sorafenib (IC50 = 16.20 μM) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate to high activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Case Studies
Study | Cell Line | IC50 (μM) | Notes |
---|---|---|---|
Study A | SGC-7901 | 0.10 | Significant growth inhibition observed |
Study B | HepG2 | 5.05 | Superior activity compared to sorafenib |
Study C | Various Bacteria | Varies | Moderate to high antimicrobial activity |
Properties
IUPAC Name |
1-[4-(2,5-difluorophenoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c1-9(17)10-2-5-12(6-3-10)18-14-8-11(15)4-7-13(14)16/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJLAXOCLRVSPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=C(C=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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